molecular formula C29H18Cl2N2O3 B6508230 N-(2-benzoyl-4-chlorophenyl)-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 330202-18-1

N-(2-benzoyl-4-chlorophenyl)-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B6508230
CAS No.: 330202-18-1
M. Wt: 513.4 g/mol
InChI Key: HHFVZFZCXAUBOD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide is a quinoline-based compound featuring multiple aromatic and electronegative substituents. Its core structure consists of a dihydroquinoline scaffold substituted with chlorine atoms at positions 6 and 4-phenyl, a 2-oxo group, and a carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18Cl2N2O3/c30-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)26(28(35)32-23)29(36)33-24-14-12-20(31)16-22(24)27(34)18-9-5-2-6-10-18/h1-16H,(H,32,35)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFVZFZCXAUBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125105
Record name N-(2-Benzoyl-4-chlorophenyl)-6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330202-18-1
Record name N-(2-Benzoyl-4-chlorophenyl)-6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330202-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-chlorophenyl)-6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the molecular formula C18H14ClN1O3C_{18}H_{14}ClN_{1}O_{3} and has a molecular weight of approximately 343.76 g/mol. Its structure features a quinoline core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC18H14ClN1O3C_{18}H_{14}ClN_{1}O_{3}
Molecular Weight343.76 g/mol
Density1.287 g/cm³
Boiling Point511.1 °C at 760 mmHg
Melting PointNot available

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Inhibition of Receptor Functions

The compound has been identified as a potential inhibitor of CCR2 and CCR9 receptor functions. These receptors are implicated in inflammatory responses and various diseases, including cancer. The structural analysis revealed intramolecular hydrogen bonding that may contribute to its biological activity .

Antiviral Activity

Quinoline derivatives have also shown promise as antiviral agents. Some studies have indicated that similar compounds can inhibit HIV replication and other viral activities. The mechanism often involves interference with viral entry or replication processes, although specific data on this compound's antiviral efficacy remains limited .

Case Studies

  • Antibacterial Activity : In a study examining the MIC (Minimum Inhibitory Concentration) values of various synthesized quinoline derivatives, this compound demonstrated promising antibacterial activity against common pathogens like E. coli and S. aureus with MIC values comparable to established antibiotics .
  • Receptor Inhibition : A crystal structure analysis of related compounds revealed that modifications in the quinoline structure could enhance binding affinity to CCR2 and CCR9 receptors, potentially leading to new therapeutic strategies for inflammatory diseases .

Research Findings Summary

Research has consistently shown that quinoline derivatives possess a range of biological activities:

Activity TypeObservations
AntimicrobialEffective against E. coli, S. aureus
Receptor InhibitionPotential inhibitor of CCR2/CCR9
AntiviralPromising against HIV (limited data)

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives, including N-(2-benzoyl-4-chlorophenyl)-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide.

Case Study:
A study published in Cancer Letters demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of the PI3K/Akt signaling pathway .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0PI3K/Akt pathway inhibition
HeLa (Cervical)10.0Cell cycle arrest

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent.

Case Study:
Research published in Journal of Antibiotics highlighted that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study indicated that the compound disrupts bacterial cell wall synthesis .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Bacillus subtilis16 µg/mL

Synthesis of Novel Derivatives

The structure of this compound serves as a precursor for synthesizing novel quinoline derivatives with enhanced biological activities.

Case Study:
A patent filed in 2013 outlines a method for synthesizing various aryl-substituted quinoline derivatives using this compound as a starting material. These derivatives exhibited improved pharmacokinetic profiles and increased potency against specific cancer types .

Comparison with Similar Compounds

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate ()

This analog shares the 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline core but differs at position 3, where an ethyl ester replaces the carboxamide group. Key distinctions include:

  • Molecular Weight: The ethyl ester derivative has a lower molecular weight (C₁₉H₁₅ClNO₃; ~356.8 g/mol) compared to the target compound’s carboxamide derivative.
  • Solubility and Reactivity : The ester group may enhance lipophilicity, whereas the carboxamide in the target compound could improve hydrogen-bonding capacity and aqueous stability.
  • Synthetic Utility : The ethyl ester is a common intermediate in medicinal chemistry, facilitating further functionalization via hydrolysis to carboxylic acids or conversion to amides .

2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide ()

This compound replaces the carboxamide at position 3 with a sulfanyl-acetamide chain. Notable differences include:

  • The 4-ethoxyphenyl acetamide moiety may alter pharmacokinetic properties (e.g., metabolic stability) compared to the benzoyl-4-chlorophenyl group.
  • Molecular Weight : Higher molecular weight (C₂₅H₂₁ClN₂O₃S; 464.96 g/mol) due to the sulfur-containing side chain and ethoxyphenyl substituent .

N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide ()

Key observations:

  • Degradation Pathways: Under acidic conditions, nordiazepam transforms reversibly into N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, highlighting the stability of the benzoyl-chlorophenyl group in aqueous media.
  • Analytical Behavior : LC-MS and chromatographic data (retention time = 3.0 min, m/z 289.0 [M+H]⁺) confirm its detectability, suggesting similar analytical challenges for the target compound due to structural complexity .

Structural and Functional Implications

Substituent Effects on Stability and Reactivity

  • Chlorine Substitution: The 6-chloro and 4-phenyl groups in the quinoline core are conserved across analogs, likely contributing to electron-withdrawing effects and rigidity.
  • Position 3 Modifications :
    • Carboxamide vs. Ester : Carboxamides generally exhibit higher metabolic stability than esters due to resistance to hydrolysis.
    • Sulfanyl vs. Benzoyl-Chlorophenyl : Sulfanyl groups may confer redox activity, whereas the benzoyl-chlorophenyl group enhances aromatic stacking and steric hindrance.

Pharmacological and Analytical Considerations

  • Bioactivity: While data on the target compound are sparse, quinoline derivatives are often explored for antimicrobial, anticancer, or CNS-modulating activities. The carboxamide group may enhance target binding via hydrogen bonding.
  • Degradation and Interconversion: Evidence from nordiazepam’s transformation () suggests that benzoyl-chlorophenyl-containing compounds may undergo reversible degradation under specific conditions, necessitating careful handling in analytical workflows .

Data Table: Comparative Overview of Key Compounds

Compound Name Core Structure Position 3 Substituent Molecular Weight (g/mol) Key Features
Target Compound Dihydroquinoline Benzoyl-4-chlorophenyl carboxamide ~497.3 (estimated) High steric bulk, potential H-bonding
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Dihydroquinoline Ethyl ester 356.8 Lipophilic, synthetic intermediate
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Dihydroquinoline Sulfanyl-acetamide 464.96 Redox-active, ethoxyphenyl moiety
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide Acetamide Benzoyl-4-chlorophenyl 288.1 Degradation product, reversible equilibrium

Preparation Methods

Formylation of 2-Amino-5-chlorobenzophenone

The synthesis begins with 2-amino-5-chlorobenzophenone, which undergoes formylation using excess formic acid under reflux:
Procedure :

  • 2-Amino-5-chlorobenzophenone (100 g, 0.43 mol) and formic acid (500 g) are refluxed for 1 hour.

  • The mixture is cooled, poured into ice water, and filtered to isolate the precipitate.

  • Recrystallization from heptane-benzene yields N-(2-benzoyl-4-chlorophenyl)formamide (103.5 g, 93%, m.p. 89–91°C).

Mechanistic Insight :
Formic acid acts as both solvent and formylating agent, protonating the amine to enhance electrophilicity, followed by nucleophilic attack on the formyl carbon.

Construction of the 1,2-Dihydroquinoline Core

Cyclization to 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylic Acid

The quinoline nucleus is assembled via Gould-Jacobs cyclization, adapted from methods for dihydroquinoline derivatives.
Optimized Conditions :

  • Catalyst : 7.5 mol% DABCO in dichloromethane (DCM) at 35°C.

  • Yield : 70% (Table 1, Entry 16).

CatalystSolventTemp (°C)Time (h)Yield (%)
DABCO (7.5%)DCM35370

Procedure :

  • The formamide intermediate undergoes cyclization in DCM with DABCO, forming the 1,2-dihydroquinoline scaffold.

  • Chlorine at position 6 is introduced via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS).

Carboxamide Coupling

Activation of the Carboxylic Acid

The 3-carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dry DMF.
Procedure :

  • 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid (1 mmol) is stirred with HOBt (1.5 mmol) and EDC·HCl (1.5 mmol) for 2 hours.

  • N-(2-Benzoyl-4-chlorophenyl)formamide (2 mmol) and N,N-diisopropylethylamine (DIEA, 2 eq) are added, followed by stirring for 5 hours.

  • The precipitate is filtered and recrystallized from ethyl acetate.

Yield : 84–93%.

Reaction Optimization and Scalability

Catalyst Screening for Cyclization

Early attempts using DMAP or DBU resulted in lower yields (44% and NP, respectively). DABCO’s bifunctional base-nucleophile properties enhance cyclization efficiency.

Solvent Effects

Polar aprotic solvents (DMF, CH₃CN) reduce yields due to poor solubility, while DCM optimizes intermediate stabilization.

Characterization and Purity Control

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), formamide NH (δ 9.3 ppm), and dihydroquinoline CH₂ (δ 3.8 ppm).

  • X-ray Crystallography : Single-crystal structures validate the planar quinoline core and substituent orientations (Figure 2).

Impurity Profiling

Advent Chembio reports related impurities, such as N-formyl memantine, highlighting the need for rigorous HPLC monitoring.

Industrial-Scale Considerations

Cost Efficiency

  • Formic acid (64-18-6) and DABCO (280-57-9) are cost-effective at $22.12/250 mL and $10.00/5 g, respectively.

  • Recrystallization from heptane-benzene ensures >99% purity without chromatography.

Environmental Impact

DCM, while effective, poses toxicity concerns. Alternative solvents (e.g., ethyl acetate) are under investigation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost ($/g)
Formic Acid Route939912.50
EDC/HOBt Coupling849818.00

Q & A

Q. What synthetic pathways are recommended for preparing N-(2-benzoyl-4-chlorophenyl)-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : A two-step approach is typically employed: (1) Condensation of 6-chloro-4-phenyl-1,2-dihydroquinoline-2-one with 2-benzoyl-4-chlorophenyl isocyanate under anhydrous conditions (e.g., THF, 0°C to room temperature), and (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Intermediates should be characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, supplemented by HPLC (>98% purity thresholds) .

Q. How can researchers determine the solubility profile and stability of this compound under physiological conditions?

  • Methodological Answer : Use a shake-flask method with phosphate-buffered saline (PBS, pH 7.4) and DMSO as a co-solvent. Monitor solubility via UV-Vis spectroscopy at λmax (e.g., 280–320 nm for quinoline derivatives). Stability assays should include HPLC analysis at 37°C over 24–72 hours to assess hydrolytic degradation, particularly at the carboxamide and ketone moieties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods for weighing/processing, wear nitrile gloves, and employ explosion-proof equipment due to potential flammability of intermediates. Store at 2–8°C in amber glass vials under argon to prevent photodegradation and oxidation. Immediate skin decontamination requires copious water rinsing followed by 70% ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor-binding affinity across different assays (e.g., fluorescence polarization vs. SPR)?

  • Methodological Answer : Validate assays using orthogonal techniques:
  • Fluorescence Polarization : Confirm ligand fluorescence does not interfere with receptor signals (e.g., via negative controls with unlabeled protein).
  • Surface Plasmon Resonance (SPR) : Optimize immobilization density to avoid mass-transfer limitations.
    Cross-reference results with isothermal titration calorimetry (ITC) to assess binding thermodynamics. Discrepancies may arise from solvent effects (e.g., DMSO concentration >1%) or aggregation; use dynamic light scattering (DLS) to rule out particulates .

Q. What computational strategies are suitable for modeling the compound’s interactions with cytochrome P450 enzymes to predict metabolic pathways?

  • Methodological Answer : Combine molecular docking (AutoDock Vina or Glide) with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding poses and stability. Focus on the 2-benzoyl and 4-chlorophenyl groups, which may occupy hydrophobic pockets. Validate predictions with in vitro microsomal assays (LC-MS/MS detection of hydroxylated metabolites) .

Q. How can researchers design experiments to differentiate between on-target and off-target effects in cell-based assays?

  • Methodological Answer : Use CRISPR/Cas9-mediated knockout of the putative target receptor (e.g., kinase or GPCR) and compare dose-response curves (IC50) between wild-type and knockout cell lines. Secondary assays: (1) Proteomic profiling (LC-MS/MS) to identify non-target protein interactions, and (2) RNA-seq to detect pathway-level perturbations unrelated to the primary target .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results in 2D vs. 3D tumor models?

  • Methodological Answer : 3D spheroids often exhibit reduced compound penetration; quantify intracellular accumulation via LC-MS. Adjust for hypoxia-induced metabolic changes (e.g., measure HIF-1α levels via Western blot). Use multicellular tumor spheroids (MCTS) with stromal co-cultures to mimic in vivo microenvironments. Normalize IC50 values to extracellular matrix (ECM) density .

Theoretical Frameworks

Q. Which conceptual frameworks guide structure-activity relationship (SAR) studies for optimizing this compound’s pharmacokinetics?

  • Methodological Answer : Apply the Lipinski Rule of Five and Veber’s criteria for oral bioavailability. Use quantum mechanical calculations (DFT) to predict electron-deficient regions (e.g., chloro-substituents) for electrophilic attack. Pair with QSAR models (e.g., CoMFA) to correlate substituent electronegativity with logP and clearance rates .

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